molecular formula C22H44O3 B1237908 22-Hydroxydocosanoic acid CAS No. 506-45-6

22-Hydroxydocosanoic acid

Cat. No.: B1237908
CAS No.: 506-45-6
M. Wt: 356.6 g/mol
InChI Key: IBPVZXPSTLXWCG-UHFFFAOYSA-N
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Description

22-Hydroxydocosanoic acid, also known as omega-hydroxybehenic acid, is a long-chain fatty acid with the molecular formula C22H44O3. It is characterized by the presence of a hydroxyl group at the 22nd carbon position of the docosanoic acid chain. This compound is a white solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform .

Mechanism of Action

Target of Action

It is used in studies related to long-chain ω-hydroxy fatty acids , suggesting that it may interact with enzymes or receptors involved in fatty acid metabolism.

Mode of Action

As an ω-hydroxy fatty acid, it may interact with its targets through hydrophobic interactions and hydrogen bonding, given its long hydrocarbon chain and hydroxyl group .

Pharmacokinetics

It is soluble in ethanol with warming , which suggests that it may have good bioavailability when administered orally or topically.

Action Environment

The action, efficacy, and stability of 22-Hydroxydocosanoic acid may be influenced by environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solubility in ethanol suggests that it may be more effective in environments with similar polarity .

Biochemical Analysis

Biochemical Properties

22-Hydroxydocosanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid metabolism. One of the key enzymes it interacts with is fatty acid hydroxylase, which catalyzes the hydroxylation of docosanoic acid to produce this compound . This interaction is essential for the formation of omega-hydroxy fatty acids, which are important components of cellular membranes and signaling molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid storage, and inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression . Additionally, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, thereby regulating fatty acid synthesis and oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and alterations in lipid homeostasis . These findings highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential adverse effects at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the omega-hydroxylation of long-chain fatty acids . It is metabolized by enzymes such as fatty acid hydroxylase and cytochrome P450 enzymes, which catalyze the hydroxylation of docosanoic acid to produce this compound . This compound can also undergo further metabolism to produce shorter-chain fatty acids and other metabolites involved in lipid signaling and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . It can be incorporated into cellular membranes, where it plays a role in maintaining membrane fluidity and integrity . Additionally, this compound can be transported to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and signaling .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Within these compartments, this compound can exert its effects on lipid metabolism, energy production, and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

22-Hydroxydocosanoic acid can be synthesized through the hydroxylation of docosanoic acidThis can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation reaction. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

22-Hydroxydocosanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

22-Hydroxydocosanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in cellular metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants .

Comparison with Similar Compounds

Similar Compounds

  • 24-Hydroxytetracosanoic acid
  • Adipic acid
  • Succinic acid

Comparison

22-Hydroxydocosanoic acid is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a longer carbon chain and a specific hydroxylation pattern that influences its solubility, reactivity, and biological activity .

Properties

IUPAC Name

22-hydroxydocosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPVZXPSTLXWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415255
Record name 22-hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-45-6
Record name 22-hydroxydocosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

22-Hydroxy-docosanoic acid was synthesized according to Mori et al., Liebigs Ann. Chem., (1991), 253-257. Briefly, under N2 atmosphere 6.6 g Docos-21-enoic acid ethyl ester and 30 ml THF were combined and cooled down to 0° C. Then 0.5 eq. (9 ml) borane/THF complex was added dropwise and the mixture was allowed to stir for 2 hours at room temperature. After the addition of 1.2 ml H2O the suspension was again cooled down to 0° C. and 15 ml 3M NaOH and 2 ml 35% H2O2 were added. The mixture was stirred for one hour at 50° C. Then the temperature was brought to room temperature and the pH was adjusted to pH 2-3 with 2N HCl. The solid was fritted, washed with H2O, codistilled three times with CHCl3 and recrystallized from CHCl3. After a further treatment with NaOH (3M in H2O) in THF at 50° C. over 1.5 days the pH was again adjusted to pH 2-3 and the crude product was fritted, washed with H2O and codistilled two times with CHCl3. The product was characterized by thin layer chromatography and 1H-NMR.
Name
Docos-21-enoic acid ethyl ester
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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